2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinone core substituted with bromobenzenesulfonyl and dimethylphenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with a suitable pyridinone derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 2,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromobenzenesulfonyl group can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to key proteins involved in cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
These compounds share the core structure but differ in the substituents on the phenyl ring, which can significantly alter their chemical and biological properties .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c1-14-5-6-15(2)20(11-14)25-21(27)13-26-17(4)12-16(3)22(23(26)28)31(29,30)19-9-7-18(24)8-10-19/h5-12H,13H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYQTWJGNXUPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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